

# RGX-104's effect on myeloid-derived suppressor cells (MDSCs)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Effect of **RGX-104** on Myeloid-Derived Suppressor Cells (MDSCs)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral circulation of cancer patients.[1][2] These cells play a critical role in tumor-induced immune suppression by inhibiting the functions of T cells and natural killer (NK) cells, thereby facilitating tumor progression and resistance to immunotherapy.[1][3] RGX-104 (Abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR), a nuclear hormone receptor.[4][5] By targeting the LXR signaling pathway, RGX-104 has been shown to modulate the innate immune system, primarily by inducing the depletion of MDSCs, which in turn restores and enhances anti-tumor immunity.[6][7] This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental methodologies related to the impact of RGX-104 on MDSCs.

# Core Mechanism of Action: The LXR/ApoE/LRP8 Axis



**RGX-104** exerts its effect on MDSCs through the activation of the LXR/Apolipoprotein E (ApoE) pathway.[8] LXRs (LXRα and LXRβ) are transcription factors that, when activated by an agonist like **RGX-104**, drive the expression of target genes, most notably ApoE.[9][10] The upregulated ApoE is secreted and subsequently binds to its receptor, LRP8 (Low-density lipoprotein receptor-related protein 8), which is expressed on the surface of MDSCs.[9][10][11] This ligand-receptor interaction triggers a signaling cascade within the MDSC that impairs its survival and induces apoptosis, leading to a reduction in both systemic and tumor-infiltrating MDSC populations.[9][12] The depletion of these immunosuppressive cells relieves the inhibition of cytotoxic T lymphocytes (CTLs), promoting their activation and enhancing anti-tumor immune responses.[11][13]



Click to download full resolution via product page

**Caption: RGX-104** signaling pathway leading to MDSC depletion.

### **Quantitative Data Summary**

The activity of **RGX-104** has been quantified in both preclinical and clinical settings, demonstrating a consistent and robust effect on MDSC populations.

### Table 1: Preclinical Effects of RGX-104 on MDSCs



| Model System                        | RGX-104<br>Treatment           | MDSC<br>Population<br>Analyzed                        | Key<br>Quantitative<br>Finding                                                                                              | Citation(s) |
|-------------------------------------|--------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-------------|
| B16F10 Tumor-<br>Bearing Mice       | 100 mg/kg chow<br>for 48 hours | Splenic MDSCs                                         | Reduced suppressive properties of MDSCs on CD8+ T cell activation and proliferation.                                        | [13]        |
| B16F10 Tumor-<br>Bearing Mice       | 80 mg/kg I.P.<br>daily         | Tumor-Infiltrating<br>MDSCs                           | Significant reduction in the percentage of both granulocytic (Ly6G+) and monocytic (Ly6C+) MDSCs within the tumor.          | [13]        |
| Isolated Murine<br>MDSCs (In Vitro) | 2 μM for 3 hours               | Splenic MDSCs<br>from B16F10<br>tumor-bearing<br>mice | Significantly reduced MDSC survival.                                                                                        | [13]        |
| Isolated Murine<br>MDSCs (In Vitro) | 1 μM for 6 hours               | Splenic MDSCs<br>from B16F10<br>tumor-bearing<br>mice | Increased percentage of cleaved caspase-3+ MDSCs, indicating apoptosis. This effect was absent in MDSCs from LXRαβ-/- mice. | [13]        |
| B16F10 Tumor-<br>Bearing Mice       | 100 mg/kg for 12<br>days       | Splenic MDSCs                                         | Increased<br>number of<br>caspase-3+ Gr-                                                                                    | [13]        |



1+ cells in the spleen.

Table 2: Clinical Effects of RGX-104 on MDSCs (Phase 1

Trial - NCT02922764)

| Patient Population         | RGX-104<br>Treatment       | MDSC<br>Population<br>Analyzed                             | Key<br>Quantitative<br>Finding                                                                       | Citation(s)    |
|----------------------------|----------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------|----------------|
| Refractory Solid<br>Tumors | 120 mg QD to<br>200 mg BID | Peripheral Blood<br>G-MDSCs<br>(CD33+CD15+H<br>LA-DR-/low) | Up to 95% depletion; median decrease of 78-86%. 12 of 17 evaluable patients achieved >60% depletion. | [5][7][12][14] |
| Refractory Solid<br>Tumors | 120 mg QD to<br>200 mg BID | Peripheral Blood<br>M-MDSCs<br>(CD14+Lin-HLA-<br>DR-/low)  | Up to 89% depletion; median decrease of 33%.                                                         | [7][13][14]    |
| Refractory Solid<br>Tumors | Dose escalation<br>cohorts | Peripheral Blood<br>MDSCs                                  | Peak effects on MDSC depletion began approximately 1- 2 weeks after treatment initiation.            | [5][12][14]    |
| Refractory Solid<br>Tumors | Combination with Docetaxel | Peripheral Blood<br>MDSCs                                  | Maintained<br>>50% sustained<br>MDSC depletion.                                                      | [15]           |

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of **RGX-104**.

### **Protocol 1: In Vivo Murine Tumor Model Analysis**

- Tumor Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, LLC lung carcinoma) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6). [13]
- **RGX-104** Administration: Once tumors are palpable or reach a specified size (e.g., 5-10 mm<sup>3</sup>), mice are treated with **RGX-104** or a vehicle control. Administration can be via oral gavage, intraperitoneal (I.P.) injection (e.g., 80 mg/kg), or formulated in chow (e.g., 100 mg/kg).[13]
- Sample Collection: After a defined treatment period (e.g., 10-13 days), mice are euthanized. Tumors, spleens, and peripheral blood are harvested for analysis.[13]
- Cell Isolation: Tumors and spleens are mechanically and enzymatically dissociated to create single-cell suspensions. Red blood cells are lysed.[13]
- Flow Cytometry: Single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify MDSC subpopulations. A typical murine panel includes antibodies against CD45, CD11b, Gr-1, Ly6G, and Ly6C. Granulocytic MDSCs are often identified as CD11b+Ly6G+Ly6Clow, while monocytic MDSCs are CD11b+Ly6G-Ly6Chigh.[13][16]
- Data Analysis: The frequency and absolute number of MDSC populations are quantified as a percentage of total CD45+ leukocytes or tumor-infiltrating lymphocytes.[13]





Click to download full resolution via product page

Caption: Workflow for in vivo analysis of RGX-104's effect on MDSCs.



### **Protocol 2: In Vitro MDSC Survival and Apoptosis Assay**

- MDSC Isolation: MDSCs are isolated from the spleens or bone marrow of tumor-bearing mice using methods such as magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies or fluorescence-activated cell sorting (FACS).[13]
- Cell Culture: Isolated MDSCs are cultured in appropriate media. RGX-104 (e.g., 1-2 μM) or vehicle control (e.g., DMSO) is added to the culture.[13][17]
- Incubation: Cells are incubated for a specified period (e.g., 3-6 hours).[13]
- Apoptosis Analysis:
  - Annexin V/7-AAD Staining: Cells are harvested, washed, and stained with Annexin V and
     7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V+) is quantified by flow cytometry.[13]
  - Caspase-3 Staining: For intracellular analysis, cells are fixed and permeabilized, then stained with an antibody against cleaved caspase-3. The percentage of caspase-3+ cells is determined by flow cytometry.[13]
- Data Analysis: The percentage of surviving or apoptotic cells in the RGX-104-treated group is compared to the vehicle control group.[13]

## Protocol 3: Clinical Sample Analysis from Phase 1 Trial (NCT02922764)

- Patient Enrollment: Patients with advanced/refractory solid malignancies are enrolled in the dose-escalation or expansion cohorts.[5][18]
- Sample Collection: Peripheral blood samples are obtained from patients prior to treatment (baseline) and at regular intervals during treatment (e.g., weekly).[13] To ensure sample stability, blood is drawn into specialized tubes (e.g., Cyto-Chex).[13]
- Immune Cell Monitoring by Flow Cytometry:



- Whole blood or peripheral blood mononuclear cells (PBMCs) are stained with a multi-color antibody panel.[12]
- Granulocytic MDSCs (G-MDSCs) are identified using markers such as HLA-DR-/low,
   CD33+, CD15+, and CD14-.[7][12]
- Monocytic MDSCs (M-MDSCs) are identified using markers such as CD14+, Lin-, and HLA-DR-/low.[7][13]
- Pharmacodynamic Analysis:
  - To confirm target engagement, ApoE gene expression is measured in whole blood leukocytes using quantitative real-time PCR (qPCR).[5]
- Data Analysis: Changes in the percentage of MDSC populations and ApoE expression levels from baseline are calculated for each patient at each time point to assess the pharmacodynamic effect of RGX-104.[5][7]

### Conclusion

RGX-104 is a potent LXR agonist that effectively depletes both systemic and tumor-infiltrating MDSCs.[9][10] The mechanism is well-defined, operating through the LXR-mediated upregulation of ApoE, which in turn induces apoptosis in MDSCs via the LRP8 receptor.[9][11] Preclinical and clinical data consistently demonstrate a significant, dose-dependent reduction in MDSC populations, particularly the granulocytic subset.[5][12][13] This depletion of immunosuppressive MDSCs is associated with a corresponding activation of cytotoxic T cells, providing a strong rationale for the use of RGX-104 as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to overcome immune resistance in cancer patients.[6][13] The detailed protocols and quantitative data presented herein offer a technical foundation for further research and development in this promising area of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual roles of myeloid-derived suppressor cells induced by Toll-like receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MDSCs in the Tumor Microenvironment [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. inspirna.com [inspirna.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rgenix Announces Publication In Cell Demonstrating Activation of LXR/ApoE with RGX-104 Enhances Antitumor Immunity - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. inspirna.com [inspirna.com]
- 13. LXR/ApoE activation restricts innate immune suppression in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Signaling pathways involved in MDSC regulation PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [RGX-104's effect on myeloid-derived suppressor cells (MDSCs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679319#rgx-104-s-effect-on-myeloid-derived-suppressor-cells-mdscs]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com